ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate
説明
Ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic small-molecule compound featuring a fused imidazo[1,2-a]pyridine core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 8, and a carbamate moiety at position 2. This structural framework is associated with pharmacological relevance, particularly in targeting kinase or enzyme pathways implicated in diseases such as fibrosis and cancer. The 4-fluorophenyl group enhances metabolic stability and binding affinity through hydrophobic and π-π interactions, while the carbamate substituent may modulate solubility and bioavailability .
特性
分子式 |
C17H16FN3O2 |
|---|---|
分子量 |
313.33 g/mol |
IUPAC名 |
ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C17H16FN3O2/c1-3-23-17(22)20-16-14(12-6-8-13(18)9-7-12)19-15-11(2)5-4-10-21(15)16/h4-10H,3H2,1-2H3,(H,20,22) |
InChIキー |
YXXXFYGGIKIYBC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC=C2C)C3=CC=C(C=C3)F |
製品の起源 |
United States |
準備方法
Reaction Mechanism and Conditions
The reaction mechanism follows a two-step process:
-
Deprotonation : The base abstracts a proton from the amine (-NH₂), generating a stronger nucleophile (-NH⁻).
-
Nucleophilic Attack : The deprotonated amine attacks the carbonyl carbon of ethyl chloroformate, displacing chloride and forming the carbamate bond (-NHCOOEt).
Typical Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |
| Temperature | 0–25°C (room temperature) |
| Reaction Time | 2–6 hours |
| Base | Triethylamine (2.0 equiv) |
| Yield | 65–78% (reported in and) |
This method is favored for its simplicity and compatibility with moisture-sensitive intermediates.
Synthesis of the Imidazo[1,2-a]Pyridine Amine Intermediate
The amine intermediate, 3-amino-2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine, is synthesized via cyclization of 2-aminopyridine derivatives. A patent by Google Patents (NZ275419A) describes a general protocol for analogous compounds:
Cyclization Protocol
-
Starting Material : 2-Amino-5-methylpyridine reacts with α-bromo-4-fluorophenylacetone in ethanol under reflux.
-
Cyclization : Intramolecular nucleophilic attack forms the imidazo[1,2-a]pyridine core.
-
Amination : The 3-position is functionalized via nitration followed by reduction (H₂/Pd-C) to introduce the amine group.
Key Data from PMC Study
A related imidazo[1,2-a]pyridine derivative was synthesized using:
-
Coupling Reagent : Bis(pinacolato)diboron for Suzuki-Miyaura cross-coupling (yield: 71%).
-
Catalyst : PdCl₂(dppf)-CH₂Cl₂ (2.6 mol%).
-
Purification : Silica gel chromatography with petroleum ether/ethyl acetate (10:1).
Alternative Carbamate-Forming Strategies
Carbonyldiimidazole (CDI)-Mediated Route
A patent (US7504413B2) discloses an alternative method using 1,1'-carbonyldiimidazole (CDI) as a coupling reagent:
-
Activation : CDI reacts with the amine to form an imidazole-carbamate intermediate.
-
Alcoholysis : Ethanol displaces imidazole, yielding the final carbamate.
Advantages :
-
Higher functional group tolerance compared to ethyl chloroformate.
-
Reduced side products from HCl generation.
Disadvantages :
-
Higher cost of CDI.
-
Requires anhydrous conditions.
Optimization and Scalability Challenges
Solvent and Temperature Effects
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted amine and chloroformate byproducts.
-
Recrystallization : Ethanol/water mixtures (7:3) produce crystals with >99% purity (melting point: 172–174°C).
Spectroscopic Characterization
Post-synthesis analysis is critical for verifying structural integrity:
¹H NMR Data (Key Peaks)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 1.25 (t, 3H) | Ethyl group (-CH₂CH₃) |
| 4.18 (q, 2H) | Ethoxy group (-OCH₂CH₃) |
| 6.85–7.45 (m, 4H) | Aromatic protons (4-fluorophenyl) |
| 8.32 (s, 1H) | Imidazo[1,2-a]pyridine H-3 |
化学反応の分析
科学研究への応用
エチル N-[2-(4-フルオロフェニル)-8-メチルイミダゾ[1,2-a]ピリジン-3-イル]カルバメートは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を研究されています。
医学: 様々な疾患の治療における潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
Ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
エチル N-[2-(4-フルオロフェニル)-8-メチルイミダゾ[1,2-a]ピリジン-3-イル]カルバメートの作用機序は、体内の特定の分子標的との相互作用を含みます。これらの標的には、酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物の効果は、これらの標的のモジュレーションによって媒介され、細胞プロセスと経路の変化につながります。
類似化合物との比較
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting diverse biological pathways. Below is a detailed comparison of ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Target Specificity: The carbamate group in the target compound distinguishes it from GLPG1690 (thiazole-carbonitrile) and pruvonertinib (pyrimidinylamino linkage). This substitution likely alters pharmacokinetic properties (e.g., solubility, metabolic stability) and target engagement . GLPG1690’s piperazinyl-ethyl side chain enhances binding to the hydrophobic tunnel of autotaxin, critical for its antifibrotic activity . In contrast, the target compound’s simpler carbamate may limit its ability to access similar deep binding pockets.
Potency and Selectivity: GLPG1690 and pruvonertinib exhibit nanomolar to sub-nanomolar potency against their respective targets, validated through crystallography and QSAR studies . The target compound’s activity remains unquantified, though its fluorophenyl-methyl core aligns with known pharmacophores for kinase inhibition .
The target compound’s carbamate group may position it as a candidate for dual kinase-lipid signaling modulation, though further validation is needed.
Synthetic Accessibility :
- The core structure (2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine) is commercially available (e.g., Chemenu, Life Chemicals) , facilitating derivative synthesis. However, introducing the carbamate group requires Boc-protection strategies, as seen in ’s tert-butyl carbamate analog .
Challenges and Opportunities
- Knowledge Gaps: Limited data on the target compound’s specificity, off-target effects, and ADMET profile necessitate comparative studies with GLPG1690 or pruvonertinib.
- Structural Optimization : Hybridizing the carbamate moiety with GLPG1690’s thiazole-carbonitrile could yield next-generation ATX inhibitors with improved potency.
生物活性
Ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate, also known by its chemical identifier I02418V13W, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is primarily noted for its inhibitory effects on specific biological targets, particularly in the context of cancer and other pathological conditions.
Chemical Structure and Properties
The molecular formula for ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate is C30H33FN8O2S with a molecular weight of 588.699 g/mol. It is characterized as an achiral compound with no defined stereocenters. The compound's structure includes a fluorinated phenyl group and an imidazo-pyridine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H33FN8O2S |
| Molecular Weight | 588.699 g/mol |
| Stereochemistry | Achiral |
| Charge | Neutral |
Ethyl N-[2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate acts primarily as an inhibitor of the enzyme autotaxin (ATX), which plays a significant role in the production of lysophosphatidic acid (LPA). LPA is involved in various cellular processes including proliferation, migration, and survival of cancer cells. The inhibition of ATX can lead to reduced levels of LPA, thereby potentially limiting tumor growth and metastasis.
Biological Activity and Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Clinical Evaluation for Idiopathic Pulmonary Fibrosis (IPF) :
- Alzheimer's Disease Model :
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
